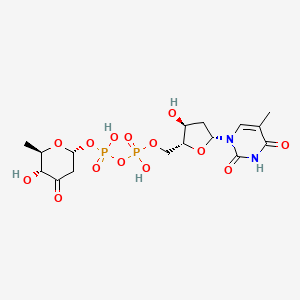

dTDP-3-oxo-2,6-dideoxy-D-glucose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O14P2 |

|---|---|

Molecular Weight |

530.31 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-14,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,14-/m1/s1 |

InChI Key |

CZNNQWMLAHSKRA-RRLVPJIRSA-N |

SMILES |

CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |

Canonical SMILES |

CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Origin of Product |

United States |

Biosynthesis Pathway of Dtdp 3 Oxo 2,6 Dideoxy D Glucose

Initial Steps and Precursor Formation

The journey towards dTDP-3-oxo-2,6-dideoxy-D-glucose commences with the activation of glucose-1-phosphate. This initial phase is orchestrated by two key enzymes, RmlA and RmlB homologs, which set the stage for the subsequent isomerization reaction.

Role of Glucose-1-phosphate Thymidylyltransferase (RmlA Homologs)

The biosynthesis is initiated by the action of Glucose-1-phosphate Thymidylyltransferase, commonly known as RmlA. nih.govnih.gov This enzyme catalyzes the transfer of a thymidylyl group from deoxythymidine triphosphate (dTTP) to glucose-1-phosphate. This reaction results in the formation of dTDP-D-glucose and pyrophosphate. The role of RmlA is foundational, as it effectively activates the glucose molecule, preparing it for the subsequent dehydration step. nih.govnih.gov

Role of dTDP-D-glucose-4,6-Dehydratase (RmlB Homologs)

Following the formation of dTDP-D-glucose, the enzyme dTDP-D-glucose-4,6-dehydratase (RmlB) comes into play. nih.govnih.gov This enzyme facilitates a dehydration reaction at the C4 and C6 positions of the glucose moiety. This process involves the removal of a water molecule and results in the formation of a 4-keto-6-deoxy intermediate. RmlB's action is a critical dehydrogenation step that introduces the 4-oxo functional group necessary for the subsequent isomerization. nih.govnih.gov

Formation of dTDP-4-oxo-6-deoxy-D-glucose as a Direct Precursor

The sequential action of RmlA and RmlB culminates in the synthesis of dTDP-4-oxo-6-deoxy-D-glucose. nih.govnih.gov This molecule serves as the direct precursor for the next stage of the biosynthetic pathway. nih.govnih.govresearchgate.net It is the substrate upon which the 3,4-oxoisomerases act to produce the target compound. The formation of this precursor is a well-established and crucial checkpoint in the biosynthesis of many deoxysugars found in bacterial cell walls and antibiotics. nih.govresearchgate.net

Enzymatic Conversion to the 3-Oxo Intermediate

With the precursor dTDP-4-oxo-6-deoxy-D-glucose in place, the pathway proceeds to a pivotal isomerization step. This reaction is catalyzed by a specific class of enzymes that rearrange the keto group from the C4 to the C3 position.

Catalysis by 3,4-Oxoisomerases (e.g., QdtA, FdtA, Tyl1a)

The conversion of dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose is carried out by 3,4-oxoisomerases. nih.govnih.gov Notable examples of these enzymes include QdtA, FdtA, and Tyl1a. nih.govresearchgate.netwikipedia.org For instance, QdtA is the isomerase responsible for forming dTDP-3-oxo-6-deoxy-d-glucose in the biosynthesis of dTDP-α-d-Quip3NAc. nih.gov Similarly, FdtA is involved in a comparable pathway for dTDP-α-d-Fucp3NAc biosynthesis, and Tyl1a is a characterized dTDP-4-oxo-6-deoxy-d-glucose-3,4-oxoisomerase. nih.govwikipedia.org These enzymes exhibit specificity for their substrate and catalyze the critical shift of the carbonyl group.

Detailed Reaction Mechanism and Stereochemical Considerations of Isomerization

The isomerization reaction catalyzed by 3,4-oxoisomerases is a crucial step that determines the stereochemistry of the final product. The enzyme facilitates the transition of the 4-oxo educt into a 3-oxo product. nih.gov In the case of QdtA, the gluco-configuration at the C-4 position is retained during the isomerization process. nih.gov This is a key distinction from other isomerases like FdtA, which can produce a product with a galacto-configuration at C-4. The precise mechanism involves the formation of an enediol intermediate, allowing for the repositioning of the double bond and the subsequent tautomerization to the more stable 3-keto form. The stereochemical outcome is tightly controlled by the enzyme's active site architecture, ensuring the correct epimer is produced for subsequent downstream reactions in the specific biosynthetic pathway. nih.gov

| Enzyme Family | Example Enzyme | Substrate | Product |

| Glucose-1-phosphate Thymidylyltransferase | RmlA | Glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate |

| dTDP-D-glucose-4,6-Dehydratase | RmlB | dTDP-D-glucose | dTDP-4-oxo-6-deoxy-D-glucose |

| 3,4-Oxoisomerase | QdtA | dTDP-4-oxo-6-deoxy-D-glucose | dTDP-3-oxo-6-deoxy-D-glucose |

| 3,4-Oxoisomerase | FdtA | dTDP-4-oxo-6-deoxy-D-glucose | dTDP-3-oxo-6-deoxy-D-galactose |

| 3,4-Oxoisomerase | Tyl1a | dTDP-4-oxo-6-deoxy-D-glucose | dTDP-3-oxo-6-deoxy-D-glucose |

Downstream Diversification Pathways from this compound

The presence of the keto group at the C3 position makes this compound a prime substrate for a variety of enzymatic modifications, leading to a range of structurally and functionally diverse sugar derivatives. These modifications are crucial for the biosynthesis of bacterial surface antigens and a wide array of secondary metabolites, including many antibiotics. nih.gov

Amination Reactions via Aminotransferases (e.g., QdtB, SpnR)

A significant fate of this compound is the introduction of an amino group at the C3 position, a reaction catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferases. nih.gov These enzymes transfer an amino group from an amino donor, typically an amino acid, to the keto acid substrate. youtube.com

A well-characterized example is QdtB , an aminotransferase involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-D-Quip3NAc). nih.gov While its natural substrate is dTDP-3-oxo-6-deoxy-D-glucose, the structural and functional similarities suggest its potential to act on the 2,6-dideoxy analogue.

Another relevant aminotransferase is SpnR , which participates in the biosynthesis of forosamine, a 3-dimethylamino-2,3,6-trideoxy-D-glucose found in the insecticide spinosad. researchgate.net The involvement of SpnR in modifying a 2,3,6-trideoxy sugar highlights the capability of this class of enzymes to act on highly deoxygenated sugar backbones.

| Enzyme | Organism/Pathway | Substrate (or analogous) | Function |

|---|---|---|---|

| QdtB | Thermoanaerobacterium thermosaccharolyticum (dTDP-D-Quip3NAc biosynthesis) | dTDP-3-oxo-6-deoxy-D-glucose | C3-amination |

| SpnR | Saccharopolyspora spinosa (Spinosad biosynthesis) | dTDP-3-oxo-2,3,6-trideoxy-D-glucose intermediate | C3-amination |

Acetylation Reactions via Transacetylases (e.g., QdtC)

Following the introduction of an amino group, a common subsequent modification is N-acetylation, catalyzed by acetyl-CoA-dependent transacetylases. This reaction adds an acetyl group to the newly installed amino function.

A prime example is QdtC , the enzyme responsible for the final step in the biosynthesis of dTDP-D-Quip3NAc. nih.gov It catalyzes the transfer of an acetyl group from acetyl-CoA to the C3-amino group of dTDP-3-amino-3,6-dideoxy-α-D-glucose. Structural and functional studies of QdtC have provided detailed insights into its catalytic mechanism and substrate recognition. nih.gov Given the structural similarity, it is plausible that a QdtC homolog could acetylate the 3-amino derivative of this compound.

Further Reductions and Methylations by Specific Enzymes (e.g., Ketoreductases, Methyltransferases)

The diversification of this compound is not limited to amination and acetylation. Further reductions and methylations can occur, leading to an even greater variety of deoxysugars.

Ketoreductases play a crucial role in the final steps of many deoxysugar biosynthetic pathways by reducing keto groups to hydroxyl groups. For instance, in the biosynthesis of dTDP-D-olivose, a 4-ketoreductase is responsible for the final reduction step. nih.gov Similarly, a ketoreductase could act on the C3-oxo group of this compound or its aminated derivatives to generate a hydroxyl or amino-alcohol functionality, respectively.

Methyltransferases , utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, can add methyl groups to hydroxyl or amino functions on the sugar ring. In the biosynthesis of D-mycaminose, the aminotransferase TylB produces dTDP-3-amino-6-deoxyglucose, which is then dimethylated by the N,N-dimethyltransferase TylM1. nih.gov This demonstrates a pathway where amination is followed by methylation. Such modifications can significantly alter the biological activity of the final molecule.

| Enzyme Class | Example Enzyme | Organism/Pathway | Function |

|---|---|---|---|

| Ketoreductase | MtmC | Mithramycin biosynthesis | 4-ketoreduction |

| Methyltransferase | TylM1 | Tylosin biosynthesis | N,N-dimethylation of a 3-amino group |

Enzymology and Structural Biology of Dtdp 3 Oxo 2,6 Dideoxy D Glucose Metabolizing Enzymes

Biochemical Characterization of Key Biosynthetic Enzymes

The enzymes that metabolize dTDP-3-oxo-2,6-dideoxy-D-glucose are typically involved in multi-step pathways that begin with a common precursor, dTDP-D-glucose. nih.gov The characterization of these enzymes is fundamental to understanding the intricate chemistry of deoxysugar biosynthesis.

The enzymes in deoxysugar biosynthetic pathways often exhibit strict substrate specificity to ensure the correct stereochemistry and modification of the sugar moiety. However, some enzymes show a degree of promiscuity, which can be exploited for the chemoenzymatic synthesis of novel sugar structures. nih.govacs.org

For instance, the enzyme QdtA, a 3,4-oxoisomerase from Thermoanaerobacterium thermosaccharolyticum E207-71, catalyzes the conversion of dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose, the precursor to our compound of interest. nih.gov While it acts specifically on the dTDP-linked sugar, its counterpart, FdtA, from Aneurinibacillus thermoaerophilus, produces the galacto-epimer. nih.gov This highlights how subtle differences in enzyme structure can dictate the stereochemical outcome.

Kinetic parameters for some of these enzymes have been determined, providing insights into their catalytic efficiency. For example, Tyl1a, a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase from Streptomyces fradiae, has been characterized, and its steady-state kinetic parameters have been established. nih.gov The ability of enzymes like Tyl1a to process alternative substrates, such as a C-2 deoxygenated substrate, underscores their potential in biocatalytic applications. acs.org

Kinetic Parameters of Selected Deoxysugar Biosynthetic Enzymes

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Source Organism |

|---|---|---|---|---|---|

| Ab KGSADH (Wild Type) | 3-Hydroxypropionaldehyde | 1.1 ± 0.1 | 14.3 ± 0.3 | 1.3 x 104 | Azospirillum brasilense |

| Ab KGSADH (S109A) | 3-Hydroxypropionaldehyde | 1.0 ± 0.1 | 20.1 ± 0.4 | 2.0 x 104 | Azospirillum brasilense |

| Ab KGSADH (I288V) | 3-Hydroxypropionaldehyde | 1.2 ± 0.2 | 17.2 ± 0.7 | 1.4 x 104 | Azospirillum brasilense |

Data adapted from a study on aldehyde dehydrogenase from Azospirillum brasilense. jmb.or.kr

Many enzymes in deoxysugar biosynthesis, particularly the dehydratases and reductases, belong to the short-chain dehydrogenase/reductase (SDR) superfamily and require NAD(P)+/NAD(P)H as a cofactor. nih.govnih.gov For example, dTDP-D-glucose 4,6-dehydratase (RmlB), which catalyzes an early step in many deoxysugar pathways, utilizes a tightly bound NAD+ cofactor. nih.govnih.gov The reaction mechanism is complex, involving oxidation at C-4, dehydration at C-5 and C-6, and subsequent reduction at C-6. nih.gov

The 3,4-oxoisomerases, such as QdtA and Tyl1a, represent a distinct class of enzymes. acs.orgnih.gov Their mechanism is proposed to proceed through an enediol intermediate. In the case of QdtA, the enzyme facilitates the isomerization of dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose while retaining the gluco-configuration at C-4. nih.gov

Other enzymes in these pathways, like aminotransferases, often require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.gov For instance, QdtB, a PLP-dependent aminotransferase, catalyzes the transfer of an amino group to the C-3 position of the sugar. nih.gov

Structural Elucidation through X-ray Crystallography and NMR Spectroscopy

High-resolution three-dimensional structures of several enzymes involved in dTDP-deoxysugar biosynthesis have been determined, providing invaluable insights into their function. nih.govbiologiachile.cl

The crystal structures of enzymes like dTDP-D-glucose 4,6-dehydratase (RmlB) reveal a two-domain architecture. nih.govresearchgate.net The larger N-terminal domain is responsible for binding the NAD+ cofactor, while the smaller C-terminal domain binds the dTDP-sugar substrate. nih.gov The active site is located in a cleft between these two domains. nih.govresearchgate.net

A highly conserved Tyr-X-X-X-Lys motif is characteristic of the SDR family and is crucial for catalysis. nih.gov In RmlB, the tyrosine residue acts as the general acid/base catalyst, while the lysine (B10760008) helps to lower the pKa of the tyrosine. researchgate.net Site-directed mutagenesis studies have confirmed the essential roles of these and other active site residues, such as a conserved threonine. nih.gov

In the aminotransferase QdtB, the active site contains a PLP cofactor linked to a lysine residue via a Schiff base. nih.gov The binding of the dTDP-sugar substrate involves interactions with residues from both subunits of the dimeric enzyme. nih.gov

The crystallization of enzymes with their substrates, products, or analogs has been instrumental in elucidating their catalytic mechanisms. nih.govresearchgate.net For example, the structure of a double mutant of DesIV (a dTDP-glucose 4,6-dehydratase) complexed with NAD+ and the substrate dTDP-glucose has been solved at high resolution. nih.gov This structure revealed the precise positioning of active site residues relative to the substrate, supporting their proposed roles in catalysis. nih.gov Specifically, an aspartate and a glutamate (B1630785) residue were identified as the general acid and base, respectively, for the dehydration step. nih.gov

Similarly, the structure of the aminotransferase QdtB was determined in complex with its product, dTDP-3-amino-3,6-dideoxy-D-glucose (dTDP-Quip3N). nih.gov This structure showed the product covalently attached to the PLP cofactor as a Schiff base, providing a snapshot of a key intermediate in the catalytic cycle. nih.gov

Enzyme function is not solely dictated by a static three-dimensional structure but is also influenced by conformational dynamics and allosteric regulation. nih.govpsu.edu In the context of deoxysugar biosynthetic enzymes, protein flexibility can play a critical role in substrate binding, catalysis, and product release. nih.gov

For SDR enzymes, the binding of the nucleotide cofactor and the sugar substrate can induce conformational changes that are essential for catalysis. The flexibility of certain loops in the active site can allow for the proper positioning of the substrate and the catalytic residues. nih.gov

Allosteric regulation, where binding at one site affects the activity at a distant site, is a common theme in enzyme regulation. psu.edu While not extensively studied in the context of this compound metabolizing enzymes, it is plausible that interactions with other proteins in the biosynthetic pathway or the binding of regulatory molecules could modulate their activity through allosteric mechanisms. mdpi.com The study of protein dynamics through techniques like NMR spectroscopy can provide insights into these complex regulatory processes. psu.edunih.gov

Rational Design and Mutagenesis Studies of Biosynthetic Enzymes

The enzymatic pathway responsible for producing and utilizing this compound has been a significant focus of rational design and mutagenesis studies. These investigations aim to unravel the intricate catalytic mechanisms of the involved enzymes, alter their substrate preferences, and engineer them to produce novel deoxysugars for various biotechnological applications, including the generation of new antibiotics. washington.edu The key enzymes in this metabolic crossroads are dTDP-D-glucose 4,6-dehydratase (RmlB), which produces the precursor; dTDP-4-keto-6-deoxy-D-glucose 3-dehydrase (like OleD), which synthesizes the target compound; and a C4-reductase (like OleU), which acts upon it.

dTDP-D-glucose 4,6-dehydratase (RmlB)

This enzyme catalyzes the initial committed step in the biosynthesis of most 6-deoxysugars by converting dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.net Its mechanism and structure are well-understood, making it a prime target for protein engineering. wikipedia.orgproteopedia.org RmlB is a homodimer belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. Each monomer contains an N-terminal NAD⁺-binding Rossmann fold and a C-terminal substrate-binding domain. proteopedia.orgnih.gov

Mutagenesis studies have been crucial in identifying key residues for catalysis. A highly conserved Tyr-X-X-X-Lys catalytic couple is characteristic of the SDR family and is vital for RmlB's function. nih.gov The tyrosine residue is thought to act as the catalytic base. researchgate.net Site-directed mutagenesis studies on RmlB from various bacteria have confirmed the essential role of specific amino acid residues. For example, in one study, mutating His-79 to leucine (B10760876) (H79L) resulted in an inactive enzyme, confirming its participation in the reaction mechanism. researchgate.net In contrast, mutating Lys-148 did not affect NAD⁺ binding, suggesting its role is more likely related to proper protein folding. researchgate.net

dTDP-4-keto-6-deoxy-D-glucose 3-dehydrase (e.g., OleD)

The enzyme OleD from the oleandomycin (B1677203) biosynthetic pathway is a key catalyst that converts the RmlB product, dTDP-4-keto-6-deoxy-D-glucose, into the target intermediate, this compound. The subsequent deoxygenation reactions are of great interest for creating diverse sugar moieties. washington.edu

Rational design and directed evolution have been applied to enzymes like OleD, which also functions as a glycosyltransferase, to alter their specificity. In one notable study, a strategy of "hot spot" saturation mutagenesis was used. Researchers identified key amino acid positions contributing to proficiency and promiscuity. By creating libraries of mutants at these "hot spots," they successfully engineered OleD variants with altered donor sugar specificity. nih.gov For instance, a triple mutant (P67T/I112K/A242V) showed improved activity with several non-native sugar donors compared to the wild-type enzyme. nih.gov This demonstrates the potential to generate catalysts for producing novel glycosylated natural products.

C4-Reductases (e.g., OleU)

Following the formation of this compound, a C4-reductase often acts to complete the biosynthesis of a specific deoxysugar. These reductases, such as OleU from the oleandomycin pathway or GerKI from Streptomyces sp., catalyze the stereospecific reduction of the C-4 keto group. researchgate.netuniprot.org The substrate flexibility of these enzymes has been explored to produce different sugar derivatives. For example, studies have shown that the 4-ketoreductase EryBIV can accept substrates from different pathways, highlighting the potential for combinatorial biosynthesis. researchgate.net

The structural and mechanistic understanding of these enzymes, gained through X-ray crystallography and detailed kinetic analysis of mutants, provides a robust framework for rational design. wikipedia.orgnih.govnih.gov By precisely modifying active site residues, scientists can influence the substrate binding and catalytic steps, thereby directing the biosynthesis towards desired, often unnatural, deoxysugar products. This field of study is critical for expanding the chemical diversity of natural products and developing new therapeutic agents. washington.edu

Data from Mutagenesis Studies

The following tables summarize findings from mutagenesis studies on key enzymes in the this compound metabolic pathway.

Table 1: Site-Directed Mutagenesis of dTDP-D-glucose 4,6-dehydratase (RmlB)

| Enzyme Source | Mutation | Effect on Activity/Function | Reference |

|---|---|---|---|

| Streptomyces antibioticus | K148A/E/D | No significant role in NAD⁺ binding; suggested involvement in protein folding. | researchgate.net |

| Salmonella enterica | H79L | Inactive protein, confirming residue's role in the catalytic mechanism. | researchgate.net |

Table 2: Engineered OleD Glycosyltransferase Variants

| OleD Variant | Key Mutations | Observed Improvement | Reference |

|---|---|---|---|

| Variant 1 | P67T/S132F/A242V | ~5-fold improvement toward donor 5, accepted new donor 15. | nih.gov |

| Variant 2 | P67T/I112T/A242V | Further improved activity toward donors 5, 11, and 15. | nih.gov |

Genetic Basis and Regulation of Dtdp 3 Oxo 2,6 Dideoxy D Glucose Metabolism

Identification and Annotation of Biosynthetic Gene Clusters (e.g., slg, dnm, spn loci)

The genes responsible for deoxysugar biosynthesis are typically clustered together on the chromosome, facilitating their coordinated expression and potential for horizontal gene transfer. Analysis of these clusters has revealed a conserved pathway for the initial steps, followed by a branching of pathways leading to diverse sugar structures. Key examples of such loci include the slg, dnm, and spn gene clusters.

The slg (S-layer Glycosylation) Locus: In Gram-positive bacteria like Geobacillus stearothermophilus and Thermoanaerobacterium thermosaccharolyticum, S-layer glycoproteins are common cell surface structures. The glycans attached to these proteins are synthesized by enzymes encoded in slg gene clusters. nih.govnih.gov For instance, the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose in T. thermosaccharolyticum involves an intermediate, dTDP-3-oxo-6-deoxy-D-glucose, which is a structural isomer of the target compound. nih.gov The slg cluster in G. stearothermophilus NRS 2004/3a spans approximately 16.5 kb and contains 13 open reading frames (ORFs), including the rml operon for dTDP-L-rhamnose biosynthesis, as well as genes for glycan assembly and transport. nih.gov

The dnm (Daunorubicin) Locus: The antitumor antibiotic daunorubicin (B1662515), produced by Streptomyces peucetius, contains the deoxysugar daunosamine (B1196630). The biosynthetic gene cluster for daunorubicin includes a set of dnm genes responsible for synthesizing dTDP-L-daunosamine from the precursor dTDP-D-glucose. While the final product is an amino sugar, the pathway proceeds through keto-deoxy intermediates. A key early step is the conversion of dTDP-D-glucose to dTDP-4-oxo-6-deoxy-D-glucose. Subsequent modifications, including deoxygenation at various positions, are catalyzed by specific dnm enzymes to form the final sugar. nih.govnih.gov

The spn (Spinosyn) Locus: Spinosyn, a potent insecticide from Saccharopolyspora spinosa, is a macrolide glycosylated with two deoxysugars: D-forosamine and tri-O-methyl-L-rhamnose. The large 74 kb spn gene cluster contains the genes for the polyketide synthase backbone and for the biosynthesis and attachment of these sugars. nih.govnih.gov The biosynthesis of D-forosamine is of particular relevance, as it involves a tetradeoxy sugar. The pathway includes the enzyme SpnQ, which has been characterized as a TDP-4-keto-2,6-dideoxy-D-glucose 3-dehydratase. nih.gov This demonstrates the presence of a 2,6-dideoxy intermediate in this pathway. The initial steps leading to this intermediate involve the enzymes Gtt (TDP-D-glucose synthase) and Gdh (TDP-D-glucose 4,6-dehydratase) to produce TDP-4-keto-6-deoxy-D-glucose, which is then converted to the 2,6-dideoxy intermediate. oup.com

The following table summarizes key genes from representative deoxysugar biosynthetic clusters.

| Gene Cluster | Organism | Gene(s) | Proposed Function |

| spn | Saccharopolyspora spinosa | gtt, gdh | Biosynthesis of TDP-4-keto-6-deoxy-glucose oup.com |

| spnQ | TDP-4-keto-2,6-dideoxy-D-glucose 3-dehydratase nih.gov | ||

| spnS | N-methyltransferase nih.gov | ||

| dnm | Streptomyces peucetius | dnrI, dnrJ | Regulatory protein and putative aminotransferase nih.gov |

| dnrO, dnrN | Transcriptional regulators nih.gov | ||

| slg | Thermoanaerobacterium thermosaccharolyticum | qdtA | dTDP-4-oxo-6-deoxy-D-glucose 3,4-oxoisomerase nih.gov |

| qdtB | Transaminase nih.gov | ||

| qdtC | Transacetylase nih.gov |

Transcriptional and Translational Regulation of Deoxysugar Biosynthetic Genes

The production of deoxysugars must be tightly controlled and coordinated with the biosynthesis of the acceptor molecule (e.g., an antibiotic aglycone). This is achieved through complex regulatory networks that operate primarily at the transcriptional level.

In S. peucetius, the regulation of the daunorubicin pathway is managed by a sophisticated coherent feed-forward loop involving three transcriptional regulators: DnrO, DnrN, and DnrI. nih.gov DnrI appears to be a master regulator that directly or indirectly controls the transcription of all the other daunorubicin biosynthesis genes, including those for daunosamine synthesis. nih.gov This system ensures that the genes are expressed sequentially and in a coordinated manner. Furthermore, the pathway is subject to feedback repression; high intracellular concentrations of daunorubicin can inhibit the binding of these transcription factors to DNA, thus shutting down its own biosynthesis to prevent self-toxicity. nih.gov

The regulation of the spinosyn (spn) gene cluster presents a different model. The 74 kb cluster itself appears to lack dedicated regulatory genes. oup.com However, analysis has revealed that the cluster is organized into at least six transcriptional units (operons), suggesting coordinated control of gene subsets. researchgate.net A LysR-family transcriptional regulator, located upstream of the spn cluster, has been identified as playing a crucial role in spinosyn biosynthesis. researchgate.net Yield improvement studies have shown that spinosyn production is highly sensitive to the supply of deoxysugar precursors. Duplicating the genes for the early steps of deoxysugar biosynthesis (gtt and gdh) led to a significant increase in spinosyn yield, suggesting that the availability of these sugar building blocks is a key rate-limiting and regulatory factor. nih.govoup.com

In the case of S-layer glycosylation (slg) gene clusters in Bacillaceae, the genes for glycan biosynthesis are typically organized as a polycistronic unit, meaning they are transcribed together as a single mRNA molecule. nih.govnih.gov This ensures that all the necessary enzymes for building the glycan are produced in concert. In contrast, the gene for the S-layer protein itself is usually transcribed monocistronically and its location is not necessarily near the slg cluster, indicating an independent regulatory mechanism that must be coordinated with glycan production. nih.govresearchgate.net

Heterologous Expression Systems for Pathway Reconstruction and Validation

Heterologous expression, the process of inserting a gene or gene cluster from one species into another, is a powerful tool for studying and engineering deoxysugar biosynthetic pathways. It allows for the validation of gene function, the characterization of enzymatic intermediates, and the production of novel glycosylated compounds through combinatorial biosynthesis. Escherichia coli and various Streptomyces species are common hosts for these endeavors.

The functions of the enzymes in the dTDP-3-acetamido-3,6-dideoxy-α-D-glucose pathway from T. thermosaccharolyticum were confirmed by cloning and overexpressing the respective ORFs in E. coli. The purified enzymes were then used in vitro to reconstitute the pathway and characterize the intermediates.

Streptomyces species, being natural producers of many glycosylated antibiotics, are particularly useful hosts. The entire 74 kb spinosyn gene cluster has been heterologously expressed in hosts like Streptomyces albus and Saccharopolyspora erythraea. oup.com These engineered strains not only produced spinosad but also provided a more genetically tractable platform for metabolic engineering compared to the native producer. For example, overexpressing the spinosyn polyketide synthase genes in an S. albus host led to increased spinosad titers. nih.gov

Combinatorial biosynthesis experiments often involve expressing deoxysugar "cassettes"—plasmids containing the genes for a specific sugar pathway—in a host that produces an interesting aglycone. For example, gene cassettes for the biosynthesis of branched-chain deoxysugars have been expressed in a strain of Streptomyces lividans that produces the elloramycinone aglycone. This resulted in the creation of novel glycosylated tetracenomycin derivatives, demonstrating the substrate flexibility of the glycosyltransferase enzyme. nih.gov Similarly, the deoxysugar pathway for NDP-4-deacetyl-L-chromose B was expressed in an engineered Streptomyces coeruleobidus strain that was modified to produce a novel anthracycline aglycone, resulting in the generation of new glycosylated compounds. nih.gov

The following table provides examples of heterologous expression studies focused on deoxysugar biosynthesis.

| Expressed Gene(s)/Cluster | Original Source | Host Organism | Purpose/Key Finding |

| spn cluster (74 kb) | Saccharopolyspora spinosa | Streptomyces albus, Saccharopolyspora erythraea | Successful heterologous production of spinosad; provided a platform for yield improvement. oup.com |

| qdtA, qdtB, qdtC | T. thermosaccharolyticum | Escherichia coli | Overexpression and purification of enzymes to validate their roles in the dTDP-α-D-Quip3NAc pathway. nih.gov |

| Branched-chain deoxysugar cassettes | Various Streptomyces | Streptomyces lividans 16F4 | Generation of novel glycosylated tetracenomycins (e.g., 8-demethyl-8-(4-deacetyl)-α-L-chromosyl-tetracenomycin C). nih.gov |

| desIII/desIV and dnrS/dnrQ | S. venezuelae / S. peucetius | Streptomyces peucetius | Overexpression of sugar biosynthesis and glycosyltransferase genes led to a 5.6-fold increase in doxorubicin (B1662922) production. nih.gov |

| Deoxysugar pathway for NDP-4-deacetyl-L-chromose B | N/A | Engineered Streptomyces coeruleobidus | Bioconversion of a novel aglycone to produce new glycosylated anthracyclines. nih.gov |

Biological Significance of Dtdp 3 Oxo 2,6 Dideoxy D Glucose Derived Deoxysugars

Contribution to Bacterial Cell Surface Glycoconjugates

Deoxysugars derived from dTDP-3-oxo-2,6-dideoxy-D-glucose are prominently featured in the complex carbohydrate structures that adorn the bacterial cell surface. These glycoconjugates play crucial roles in the interaction of bacteria with their environment, including host organisms.

Role in Lipopolysaccharide O-Antigens (LPS)

The O-antigen, the outermost component of the lipopolysaccharide (LPS) in Gram-negative bacteria, is a highly variable polysaccharide chain that contributes significantly to the serological diversity of these organisms. Derivatives of 3-amino-3,6-dideoxyhexoses, which are synthesized from this compound, are frequently found as repeating units within these O-antigen chains. nih.govnih.gov The specific composition and arrangement of these sugars in the O-antigen determine the serotype of the bacterium and are crucial for its interactions with the host immune system. The biosynthesis of these O-antigen structures is a well-characterized process, and the pathways leading to the nucleotide-activated sugar precursors are often conserved between Gram-negative and Gram-positive bacteria. nih.gov There is strong evidence that the biosynthetic pathway elucidated for dTDP-α-D-Quip3NAc (dTDP-3-acetamido-3,6-dideoxy-α-D-glucose) is also applicable to the formation of precursors for LPS O-antigen structures. nih.gov

Involvement in S-Layer Glycoproteins

In many bacteria, a crystalline array of proteinaceous subunits known as the S-layer forms the outermost layer of the cell envelope. These S-layer proteins are often glycosylated, and the attached glycans can be structurally similar to LPS O-antigens. nih.gov Derivatives of 3-amino-3,6-dideoxyhexoses, originating from the this compound pathway, are also integral components of the glycan moieties of S-layer glycoproteins. nih.govnih.gov For instance, in the Gram-positive thermophilic organism Thermoanaerobacterium thermosaccharolyticum, the S-layer glycan contains 3-acetamido-3,6-dideoxy-α-D-glucose (Quip3NAc). nih.gov The biosynthesis of the nucleotide-activated precursor, dTDP-α-D-Quip3NAc, proceeds through the formation of a dTDP-3-oxo-6-deoxy-D-glucose intermediate. nih.govnih.gov

Role in Natural Product Biosynthesis and Bioactivity

The deoxysugars derived from this compound are not limited to structural roles on the bacterial cell surface. They are also crucial building blocks in the biosynthesis of a wide range of natural products, many of which possess potent biological activities.

Precursor in Antibiotic Glycosylation (e.g., polyketide antibiotics)

Many clinically important antibiotics, particularly those belonging to the polyketide class, are glycosylated with one or more deoxysugar units. These sugar moieties are often essential for the antibiotic's biological activity. The biosynthesis of these deoxysugars frequently involves this compound as a key intermediate. For example, derivatives of 3-amino-3,6-dideoxyhexoses are found in various antibiotics. nih.govnih.gov The enzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses serves as a source of building blocks for the in vitro characterization of glycosyltransferases involved in the biosynthesis of polyketide and other antibiotic drugs. nih.gov The availability of these nucleotide-activated deoxysugars is a critical factor in the production of these complex bioactive molecules.

Impact on Natural Product Diversity and Functional Modulation

The attachment of different deoxysugar units to a natural product scaffold can significantly alter its biological properties, leading to a diverse array of compounds with modulated activities. The biosynthetic pathways that produce these deoxysugars, often starting from dTDP-glucose, introduce structural variability that can impact the efficacy and spectrum of activity of the final natural product. The chemoenzymatic synthesis of various dTDP-activated deoxysugars, including those derived from the this compound pathway, provides valuable tools for exploring this diversity. By supplying different glycosyltransferases with a range of deoxysugar donors, it is possible to generate novel "hybrid" antibiotics and other natural products with potentially improved or altered bioactivities. nih.gov

Advanced Methodologies for Investigating Dtdp 3 Oxo 2,6 Dideoxy D Glucose Pathways

Spectroscopic and Chromatographic Techniques for Intermediate Detection and Quantification (e.g., HPLC, NMR, Mass Spectrometry)

The detection and analysis of intermediates in the dTDP-3-oxo-2,6-dideoxy-D-glucose pathway are complicated by their low concentrations and inherent instability. A combination of high-resolution chromatographic and spectroscopic methods is essential for their study. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the analysis and purification of reaction products from enzymatic assays. nih.gov Reverse-phase (RP-HPLC) is commonly employed to separate the nucleotide-sugar intermediates from other reaction components. For analytical purposes, products can be monitored using a mobile phase such as 0.5 M sodium phosphate (B84403) (NaH₂PO₄) at pH 6.0, with detection by UV absorbance at 254 nm to track the thymine (B56734) chromophore. nih.gov For preparative-scale purification needed for structural analysis, a volatile buffer like 0.2 M triethylammonium (B8662869) acetate (B1210297) is often used, which can be easily removed after collection. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for detailed structural elucidation of the sugar intermediates. nih.gov After purification, ¹H and ¹³C NMR, along with two-dimensional experiments like HMQC, can confirm the precise structure of the synthesized compounds. nih.gov Crucially, NMR can also be used for in situ monitoring of enzymatic reactions in real-time. For instance, the conversion of dTDP-4-oxo-6-deoxy-D-glucose to the unstable this compound can be directly observed. In one study, the formation of the 3-oxo product was tracked by the appearance and increase of a new anomeric proton signal at 5.87 ppm. nih.gov This approach is invaluable for studying unstable intermediates that cannot be easily isolated.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of intermediates and final products, complementing the structural data from NMR. researchgate.net It provides a rapid and highly sensitive method to verify the successful synthesis of the target compounds in complex reaction mixtures.

| Technique | Application in Pathway Analysis | Key Findings/Parameters |

| HPLC | Analytical quantification and preparative purification of dTDP-sugar intermediates. nih.govnih.gov | Mobile Phase (Analytical): 0.5 M NaH₂PO₄, pH 6.0.Mobile Phase (Preparative): 0.2 M triethylammonium acetate, pH 6.0.Detection: UV at 254 nm. nih.gov |

| NMR | Detailed structural elucidation of purified products and real-time in situ monitoring of enzymatic reactions. nih.govresearchgate.net | Observed the formation of a new anomeric signal at 5.87 ppm for the 3-oxo intermediate. nih.gov |

| MS | Confirmation of the molecular weight of reaction products. researchgate.net | Verifies the mass of synthesized dTDP-sugar derivatives. |

Isotopic Labeling Strategies for Pathway Elucidation and Mechanistic Studies

Isotopic labeling is a definitive method for tracing the metabolic fate of atoms through a biosynthetic pathway and for probing enzymatic mechanisms. By using substrates enriched with stable isotopes such as ¹³C, ²H (deuterium), or ¹⁸O, researchers can follow the transformation of these labeled atoms into the intermediates and final products.

In the context of the this compound pathway, starting the synthesis with isotopically labeled glucose (e.g., [¹³C₆]-glucose) would allow for the tracking of each carbon atom. Analysis of the resulting dTDP-sugar intermediates by Mass Spectrometry would show a corresponding mass shift, confirming their origin from the labeled precursor. More detailed analysis with NMR spectroscopy can pinpoint the exact location of the isotopic labels within the molecule. This information is critical for confirming the proposed reaction mechanisms, such as the C-3/C-4 oxoisomerase activity that shifts the ketone function from the C-4 position to the C-3 position.

Genetic Manipulation and Pathway Engineering Techniques (e.g., gene knockout, overexpression, gene shuffling)

Genetic techniques are fundamental to identifying the genes responsible for the biosynthesis of dTDP-sugars and for producing the requisite enzymes for in vitro studies. nih.gov

Gene Identification and Cloning: The genes involved in the pathway are often identified through sequence homology searches (e.g., BLAST) against databases of known enzyme families. nih.gov For novel pathways, techniques like PCR with degenerate primers, chromosome walking, and inverse PCR are used to isolate the full gene sequences. nih.gov Once identified, the genes are cloned into expression vectors for production in a heterologous host, most commonly Escherichia coli. researchgate.net

Overexpression and Purification: Overexpression in E. coli allows for the production of large quantities of individual enzymes from the pathway. researchgate.net These enzymes are then purified to homogeneity, enabling their detailed biochemical characterization.

Gene Knockout: Creating targeted gene deletions (knockouts) in the native organism can confirm the essential role of a specific gene in the biosynthesis of the target sugar in vivo. The absence of the final product in the knockout strain provides strong evidence for the gene's function.

Pathway Engineering: With the genes in hand, pathway engineering becomes possible. This can involve expressing the entire multi-enzyme pathway in a single host organism to produce the desired sugar nucleotide. Gene shuffling and directed evolution can be used to alter enzyme properties, such as substrate specificity or catalytic efficiency, to create novel pathways or improve yields.

In Vitro Reconstitution of Enzymatic Cascades for Functional Analysis

The most direct way to study an enzymatic pathway and produce specific intermediates is through in vitro reconstitution. mdpi.com This involves combining the purified enzymes of the pathway with the necessary substrates and cofactors in a controlled reaction vessel. nih.gov

For the synthesis of this compound, the cascade would typically begin with the enzymes RmlA (glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose 4,6-dehydratase) to produce dTDP-4-oxo-6-deoxy-D-glucose. nih.govnih.gov The subsequent addition of the purified 3,4-oxoisomerase (e.g., QdtA) converts this intermediate into the target molecule, this compound. nih.gov

This "one-pot" or "cascade" synthesis approach has several advantages:

Functional Confirmation: It allows for the unambiguous verification of each enzyme's function in the pathway. nih.gov

Study of Unstable Intermediates: It enables the production and study of reactive intermediates that may not accumulate to detectable levels inside a cell. nih.gov

Process Optimization: Reaction conditions (e.g., temperature, pH, substrate concentrations) can be systematically optimized to maximize product yield. mdpi.com

Economic Production: For larger-scale synthesis, in vitro cascades can be designed with cofactor regeneration systems (e.g., to recycle ATP or NAD(P)H), significantly reducing the cost of production. mdpi.comnih.gov

| Component | Purpose | Example |

| Enzymes | To catalyze the sequential reactions of the pathway. | RmlA, RmlB, QdtA (3,4-oxoisomerase). nih.gov |

| Substrates | The initial building blocks for the synthesis. | Glucose-1-phosphate, Thymidine (B127349) triphosphate (TTP). |

| Cofactors | Required for the activity of specific enzymes in the cascade. | Mg²⁺, Pyridoxal (B1214274) phosphate (for transaminases). nih.gov |

| Buffer | To maintain an optimal pH for enzyme activity. | Tris-HCl, Phosphate buffer. |

Synthetic Biology and Biotechnological Applications of Dtdp 3 Oxo 2,6 Dideoxy D Glucose Pathways

Chemoenzymatic Synthesis of dTDP-Activated Deoxysugars and Analogues

The chemoenzymatic approach to synthesizing dTDP-activated deoxysugars and their analogues leverages the strengths of both chemical and enzymatic methods. This strategy allows for the production of complex and often unstable nucleotide-activated sugars that are difficult to obtain through purely chemical or biological means.

A key intermediate in these synthetic pathways is dTDP-4-keto-6-deoxy-α-D-glucose. nih.gov This molecule serves as a branching point for the creation of a variety of deoxysugars. nih.gov For instance, the synthesis of dTDP-2,6-dideoxy-α-D-arabino-hexose (also known as dTDP-α-D-olivose) and its epimer, dTDP-β-L-olivose, has been successfully achieved using a chemoenzymatic strategy. nih.gov This process involves the enzymatic conversion of precursors to dTDP-2,6-dideoxy-4-keto-α-D-glucose, which is then chemically reduced to yield the final products. nih.gov The enzymes utilized in these pathways often exhibit a degree of substrate flexibility, which can be exploited to produce a range of deoxysugar analogues. nih.gov

The enzymatic synthesis of these compounds is attractive due to the high regio- and stereoselectivity of enzymes, which minimizes the need for protecting groups and complex purification steps often associated with chemical synthesis. nih.gov The enzymes involved, such as glucose-1-phosphate thymidylyltransferase, dTDP-glucose 4,6-dehydratase, and various ketoreductases and epimerases, can be produced recombinantly, making them a renewable resource for large-scale synthesis. nih.govnih.gov

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of dTDP-Activated Deoxysugars

| Enzyme | Function |

| Glucose-1-phosphate thymidylyltransferase | Catalyzes the formation of dTDP-α-D-glucose from α-D-glucose-1-phosphate and TTP. nih.gov |

| dTDP-glucose 4,6-dehydratase | Converts dTDP-α-D-glucose to the key intermediate dTDP-4-keto-6-deoxy-α-D-glucose. nih.govwashington.edu |

| 2-dehydratase | Catalyzes the conversion of dTDP-4-keto-6-deoxy-α-D-glucose to an unstable 2,3-dehydrated intermediate. nih.gov |

| 3-ketoreductase | Reduces the 3-keto group of intermediates to a hydroxyl group, leading to the formation of various deoxysugars. nih.gov |

| dTDP-4-ketorhamnose 3,5-epimerase | Modifies the stereochemistry at specific positions, leading to different sugar isomers. nih.gov |

| dTDP-4-dehydrorhamnose reductase | Catalyzes a reduction step in the formation of certain deoxysugars. nih.gov |

Metabolic Engineering for Enhanced Production of Value-Added Glycoconjugates

Metabolic engineering offers a powerful approach to enhance the production of valuable glycoconjugates by optimizing the metabolic pathways within a host organism. portlandpress.comnih.gov This involves the targeted genetic modification of microbial or mammalian cells to overproduce desired molecules, such as antibiotics, vaccines, and other therapeutics. portlandpress.comyoutube.com

A primary goal of metabolic engineering in this context is to increase the intracellular pool of precursor molecules, including dTDP-activated deoxysugars. nih.gov By overexpressing key enzymes in the biosynthetic pathway or by knocking out competing pathways, the flux towards the desired glycoconjugate can be significantly increased. nih.gov For example, enhancing the production of dTDP-3-oxo-2,6-dideoxy-D-glucose can lead to higher yields of natural products that incorporate this sugar moiety.

Recent advancements have focused on engineering host organisms like Escherichia coli and Chinese hamster ovary (CHO) cells to produce complex glycoconjugates. nih.govspringernature.com These efforts include optimizing culture conditions, supplementing with necessary cofactors, and fine-tuning the expression of glycosyltransferases and other pathway enzymes. mdpi.com The ultimate aim is to create robust and efficient cellular factories for the sustainable production of high-value glycochemicals from simple feedstocks. portlandpress.com

Glycoengineering for Novel Natural Product Derivatization and Hybrid Antibiotic Generation

Glycoengineering, a subfield of metabolic engineering, focuses on the modification of glycosylation patterns to create novel natural product derivatives and hybrid antibiotics. nih.govnih.gov The sugar moieties of many natural products are crucial for their biological activity, and altering these sugars can lead to compounds with improved efficacy, reduced toxicity, or novel modes of action. washington.edunih.gov

The promiscuity of certain glycosyltransferases—enzymes that transfer sugar moieties to aglycones—is a key enabler of glycoengineering. nih.gov These enzymes can often accept a range of dTDP-activated deoxysugar donors, including this compound and its analogues. nih.govnih.gov By introducing genes for different sugar biosynthetic pathways and glycosyltransferases into a host organism, it is possible to generate a library of novel glycosylated compounds. washington.edu This "combinatorial biosynthesis" approach has been used to create hybrid antibiotics by attaching unusual sugars to known antibiotic scaffolds. nih.govwashington.edu

The ability to generate these novel glycoforms provides a powerful tool for drug discovery and development. nih.gov It allows for the systematic exploration of the structure-activity relationships of glycosylated natural products and the creation of new therapeutic agents that may overcome existing drug resistance mechanisms. capes.gov.br

Potential Applications in Glycoconjugate Vaccine Development by Understanding Antigen Biosynthesis

The development of effective vaccines against bacterial pathogens is a major global health priority. frontiersin.orgnih.gov Glycoconjugate vaccines, which consist of a bacterial polysaccharide antigen covalently linked to a carrier protein, have proven to be highly successful in preventing diseases caused by encapsulated bacteria like Haemophilus influenzae type b, Neisseria meningitidis, and Streptococcus pneumoniae. nih.govmdpi.com

Understanding the biosynthetic pathways of bacterial surface polysaccharides, including those that may involve intermediates like this compound, is crucial for the rational design of new and improved glycoconjugate vaccines. nih.gov By elucidating the enzymes and genes involved in the synthesis of these antigenic polysaccharides, researchers can develop methods for their in vitro synthesis or for their production in heterologous hosts. nih.gov

This knowledge can be applied to:

Produce defined and homogeneous polysaccharide antigens , which can improve the consistency and quality of vaccines compared to those derived from natural sources. nih.gov

Identify and synthesize minimal antigenic determinants (epitopes) that are sufficient to elicit a protective immune response. nih.gov

Engineer novel glycoconjugates with enhanced immunogenicity or broader strain coverage. mdpi.com

The chemoenzymatic and metabolic engineering strategies discussed above are directly applicable to the production of these polysaccharide antigens, offering a promising alternative to the traditional methods of isolating them from pathogenic bacteria. nih.gov

Future Directions and Unresolved Research Questions

Discovery and Characterization of Novel dTDP-3-oxo-2,6-dideoxy-D-glucose Metabolizing Enzymes and Pathways

The biosynthetic pathway leading to and from this compound remains largely uncharacterized. A primary future objective is the discovery and biochemical characterization of the enzymes that produce and consume this intermediate. Drawing parallels from known deoxysugar pathways, such as those for dTDP-L-rhamnose and dTDP-mycaminose, we can predict the classes of enzymes likely involved. nih.govnih.gov

The search for these novel enzymes will likely begin with genome mining of organisms known to produce natural products containing 2,6-dideoxysugar moieties, particularly polyketide antibiotics. nih.gov Bioinformatic analysis of biosynthetic gene clusters can identify candidate genes encoding enzymes homologous to known dehydratases, isomerases, reductases, and aminotransferases. These candidate genes can then be cloned and expressed heterologously (e.g., in E. coli) to produce the enzymes for in vitro characterization. A significant challenge is the requirement for the unstable substrate, this compound, which would need to be synthesized chemoenzymatically or generated in situ by preceding enzymes in the pathway. nih.gov

Key unresolved questions include:

What specific enzyme (e.g., a C2-dehydratase or an isomerase acting on a 2-deoxy-4-keto precursor) is responsible for the formation of the 3-oxo group at the 2,6-dideoxy scaffold?

What are the downstream enzymes that act on this compound? These could be reductases that stereospecifically reduce the C3-keto group to a hydroxyl, or transaminases that introduce an amino group at this position.

What is the substrate specificity of these novel enzymes? Understanding their tolerance for alternative nucleotide-sugar precursors is crucial for their potential use in biocatalysis.

Table 1: Predicted Enzyme Classes Metabolizing this compound

| Enzyme Class | Predicted Function in Pathway | Example from Related Pathways |

| Oxidoreductase (Reductase) | Stereospecific reduction of the C3-keto group to a hydroxyl group, forming various dTDP-2,6-dideoxysugars. | dTDP-4-dehydro-2,6-dideoxy-α-D-glucose 3-oxidoreductase is involved in the biosynthesis of L-digitoxose and D-olivose. microbialtec.com |

| Transaminase | Catalyzes the transfer of an amino group to the C3 position, forming a 3-amino-2,6-dideoxysugar. | dTDP-4-amino-4,6-dideoxy-D-glucose transaminase is a pyridoxal-phosphate enzyme in D-desosamine biosynthesis. enzyme-database.org |

| Isomerase | May be involved in the formation of the 3-oxo intermediate from a different keto-sugar precursor. | TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase shifts the keto group from C4 to C3 in certain pathways. |

| Glycosyltransferase | Transfers the final 2,6-dideoxysugar from its dTDP carrier to an aglycone acceptor. | The elloramycin (B1244480) glycosyltransferase ElmGT exhibits relaxed substrate specificity toward many TDP-deoxysugars. |

Elucidation of Complex Regulatory Mechanisms in Deoxysugar Biosynthesis

The biosynthesis of nucleotide sugars is a tightly regulated process to prevent the wasteful expenditure of energy and the accumulation of potentially toxic intermediates. The regulatory mechanisms governing the pathway involving this compound are completely unknown and represent a critical area for future research.

Investigations into other deoxysugar pathways have revealed several layers of control. A common mechanism is allosteric feedback inhibition, where the final product of the pathway binds to and inhibits an early enzyme. For instance, in the dTDP-L-rhamnose pathway, the final product, dTDP-L-rhamnose, inhibits the first enzyme, glucose-1-phosphate thymidylyltransferase (RmlA). oup.com It is highly probable that a similar feedback loop regulates the production of the 2,6-dideoxysugar derived from our target intermediate.

Another level of regulation occurs at the transcriptional level, where the expression of the biosynthetic gene clusters is controlled by pathway-specific regulatory proteins. These regulators can respond to various cellular signals, ensuring that the deoxysugar is produced only when needed for attachment to its corresponding natural product. Furthermore, post-translational modifications, such as phosphorylation, can modulate enzyme activity, as seen in the regulation of glycolysis by fructose-2,6-bisphosphate, providing another potential control mechanism. wikipedia.orgnih.gov

Future research should aim to:

Identify the specific allosteric effectors and regulatory proteins for the this compound pathway.

Determine how the expression of the relevant biosynthetic gene cluster is coordinated with the production of the aglycone acceptor molecule.

Investigate the potential for cross-talk between different deoxysugar biosynthetic pathways within the same organism.

Rational Design of Enzymes for Targeted Glycoconjugate Diversification

The enzymes that metabolize this compound and the subsequent glycosyltransferases that utilize the final sugar product are prime candidates for protein engineering. Rational design, which uses knowledge of protein structure and function to make targeted mutations, offers a powerful strategy to create enzymes with novel properties for generating diverse glycoconjugates.

By modifying the active site of a C3-reductase, for example, it may be possible to alter the stereochemical outcome of the keto reduction, leading to the synthesis of different epimers of the 2,6-dideoxysugar. Similarly, engineering the substrate-binding pocket of a downstream glycosyltransferase could broaden its specificity, allowing it to transfer the deoxysugar to a wider range of acceptor molecules (aglycones). nih.gov This approach, often termed "glycodiversification," is a promising avenue for creating novel bioactive compounds, such as hybrid antibiotics with improved efficacy or altered spectra of activity. nih.gov

The key steps and unresolved challenges include:

Obtaining High-Resolution Structures: The rational design process is heavily dependent on having accurate 3D structures of the target enzymes, both alone and in complex with their substrates or products. Obtaining these structures via X-ray crystallography or cryo-EM is a prerequisite.

Computational Modeling: Sophisticated computational methods are needed to predict the effects of specific mutations on enzyme stability, substrate binding, and catalytic activity.

Generating and Screening Mutant Libraries: While rational design narrows down the possibilities, it is often combined with site-directed saturation mutagenesis to create small, "smart" libraries of enzyme variants that can be screened for desired activities. The production of unique carbohydrates through this approach could be highly valuable for drug design. nih.gov

Exploration of this compound in Broader Biological Contexts and Industrial Biotechnology

The ultimate importance of this compound lies in the biological function of the molecules it helps to create. Deoxy- and dideoxysugars are critical components of many clinically important natural products, including antibiotics, anticancer agents, and immune suppressants. nih.govoup.com The presence of these unusual sugars is often essential for the biological activity of the parent molecule.

A crucial future direction is to identify the natural products that contain the 2,6-dideoxysugar derived from this specific 3-oxo intermediate. This will involve screening extracts from various microorganisms and plants, followed by structural elucidation of novel glycosylated compounds. The discovery of a new bioactive glycoconjugate could open up new therapeutic possibilities.

In industrial biotechnology, harnessing the biosynthetic pathway of this compound offers exciting prospects. By assembling the entire multienzyme pathway in a robust production host like E. coli or yeast, it may become possible to produce large quantities of valuable deoxysugars. nih.gov These nucleotide-activated sugars can then be used as building blocks in chemoenzymatic synthesis or in combinatorial biosynthesis approaches to generate libraries of new-to-nature compounds. The ability to produce novel dideoxysugars has significant implications for drug design and the creation of next-generation therapeutics. nih.gov

Table 2: Potential Research and Industrial Applications

| Area | Future Direction | Potential Impact |

| Natural Product Discovery | Identify the final glycoconjugates derived from this compound in various organisms. | Discovery of novel antibiotics, anticancer agents, or other therapeutics with unique modes of action. |

| Combinatorial Biosynthesis | Combine the pathway enzymes with glycosyltransferases and tailoring enzymes from other pathways. | Generation of libraries of "unnatural" natural products and hybrid antibiotics with improved properties. nih.gov |

| Biocatalysis | Use the isolated, engineered enzymes for the in vitro synthesis of specific deoxysugars and glycoconjugates. | Environmentally friendly and highly selective production of complex carbohydrates for pharmaceutical use. |

| Synthetic Biology | Reconstruct and engineer the entire biosynthetic pathway in an industrial host for large-scale production. | Sustainable and cost-effective manufacturing of valuable deoxysugar building blocks. |

Q & A

Basic Research Questions

Q. What are the key enzymes involved in the biosynthesis of dTDP-3-oxo-2,6-dideoxy-D-glucose, and how are their activities assayed?

- Answer: The biosynthesis involves sequential enzymatic steps:

- RmlA (glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP .

- 4,6-Dehydratases (e.g., Gdh/SpnO): Convert dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose via dehydration .

- 2,3-Dehydratases (e.g., SpnQ): Further modify intermediates to generate this compound .

- Assays: Activity is monitored via capillary electrophoresis with photodiode array (CE-PDA) detection, kinetic analysis (e.g., ), and structural validation using X-ray crystallography .

Q. What experimental conditions are critical for studying enzymatic reactions involving dTDP-sugar intermediates?

- Answer: Standard conditions include:

- Buffer: 50 mM HEPES (pH 7.5), 0.2 mM NADPH for ketoreductases .

- Substrate concentration: 0.025–5.0 mM dTDP-4-keto-6-deoxyglucose for kinetic studies .

- Temperature: 23°C for optimal enzyme activity .

- Detection methods: CE-PDA for real-time monitoring of product formation .

Advanced Research Questions

Q. How do researchers distinguish between stereoisomeric products in dTDP-sugar biosynthesis, particularly when enzymes exhibit overlapping substrate specificity?

- Answer:

- Structural analysis: X-ray crystallography (e.g., WlaRA/WlaRB structures) resolves stereochemistry .

- Enzyme mutagenesis: Targeted mutations in ketoreductases (e.g., SpnN) alter substrate binding pockets to favor specific stereoisomers .

- Kinetic isotope effects (KIEs): Deuterium labeling (e.g., TDP-[3-²H]-4-amino-4,6-dideoxy-D-glucose) tracks hydrogen transfer during catalysis .

Q. What mechanistic insights have been gained from studying radical SAM enzymes like DesII in dTDP-sugar modification?

- Answer:

- Radical-mediated deamination: DesII uses a [4Fe-4S] cluster and S-adenosyl-L-methionine (SAM) to generate a 3-deoxy radical intermediate, enabling C3 deamination .

- Substrate flexibility: DesII accepts analogs like TDP-4-amino-4,6-dideoxy-D-glucose, suggesting tolerance for structural variations .

- Redox systems: Flavodoxin/NADPH reduces the [4Fe-4S]²⁺ cluster, maintaining enzyme activity .

Q. How can contradictions in enzyme specificity data (e.g., KijD10 vs. Gra-Orf26-like ketoreductases) be resolved?

- Answer:

- Comparative kinetics: Measure and for competing substrates (e.g., dTDP-3-keto-6-deoxyglucose vs. dTDP-3-keto-6-deoxygalactose) .

- Structural alignment: Identify active-site residues (e.g., hydrophobic vs. polar motifs) that dictate substrate preference .

- Phylogenetic analysis: Classify enzymes into clades based on evolutionary relationships to predict functional divergence .

Q. What computational and experimental strategies are used to reconstruct biosynthetic pathways for this compound in non-native hosts?

- Answer:

- Pathway cloning: Heterologous expression of gene clusters (e.g., rmlA, rmlB, wlaRA/RB) in E. coli .

- In silico modeling: Tools like PRISM analyze kinetic data to optimize pathway flux .

- Metabolic engineering: Modular swapping of dehydratases/ketoreductases redirects intermediates toward target products (e.g., acarbose biosynthesis) .

Data Contradiction Analysis

Q. How do researchers address discrepancies in reported enzyme activities for this compound biosynthesis?

- Answer:

- Reproducibility checks: Validate assays under standardized conditions (pH, cofactors) .

- Substrate purity: Confirm intermediate structures via NMR or mass spectrometry .

- Enzyme source: Compare orthologs from different organisms (e.g., C. jejuni vs. Streptomyces) to identify species-specific variations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.